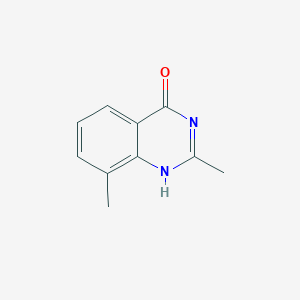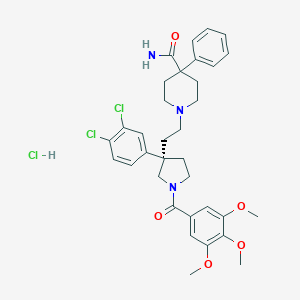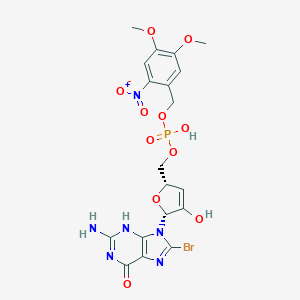
2,8-Dimethylquinazolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylquinazolin-4-OL is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethylquinazolin-4-OL is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. It has also been found to increase the expression of certain genes that are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
2,8-Dimethylquinazolin-4-OL has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can protect against oxidative stress. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In animal models, it has been found to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,8-Dimethylquinazolin-4-OL in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the research of 2,8-Dimethylquinazolin-4-OL. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in agriculture as a pesticide or herbicide. Studies are needed to determine its effectiveness and environmental impact. Additionally, its potential use in material science as a catalyst or polymer may also be explored.
Métodos De Síntesis
The synthesis of 2,8-Dimethylquinazolin-4-OL involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain 2,8-Dimethylquinazolin-4-OL. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
2,8-Dimethylquinazolin-4-OL has been extensively studied for its potential use in medicine. It has been found to have antitumor, anti-inflammatory, and anti-oxidant properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to protect against oxidative stress in cells.
Propiedades
Número CAS |
172462-90-7 |
|---|---|
Nombre del producto |
2,8-Dimethylquinazolin-4-OL |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Clave InChI |
CJXMJXBJIWEHRP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)




